molecular formula C9H7F3N2O3 B2371866 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid CAS No. 226412-59-5

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid

Cat. No. B2371866
CAS RN: 226412-59-5
M. Wt: 248.161
InChI Key: PKQXKODPYNMWBR-UHFFFAOYSA-N
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Description

“4-[2-(Trifluoroacetyl)hydrazino]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H7F3N2O3 and a molecular weight of 248.16 .

Scientific Research Applications

Synthesis of Complex Compounds

  • Chromogenic and Fluorogenic Responses : Compounds containing 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid derivatives show selective chromogenic and fluorogenic responses to certain ions like Ag+ in the presence of other metal ions. This is significant in chemical sensing and molecular recognition applications (Hasan et al., 2013).

Analytical Chemistry Applications

  • High Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) : This compound has been used in HPLC/MS for determining trace levels of 4-hydrazino benzoic acid in drug substances, highlighting its potential role in ensuring drug safety and quality (Harikrishna et al., 2010).

Material Science

  • Ion Selective Electrodes : The introduction of 4-(trifluoroacetyl)benzoate groups into polyvinyl chloride creates a material with built-in neutral anion carrier functions, useful in the development of ion-selective electrodes. This application is crucial in analytical chemistry for ion detection and measurement (Matveichuk et al., 2018).

properties

IUPAC Name

4-[2-(2,2,2-trifluoroacetyl)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)8(17)14-13-6-3-1-5(2-4-6)7(15)16/h1-4,13H,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQXKODPYNMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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